Cas no 2551117-75-8 (1,2,4triazolo4,3-apyridin-6-amine dihydrochloride)

1,2,4-Triazolo[4,3-a]pyridin-6-amine dihydrochloride is a heterocyclic organic compound featuring a fused triazolopyridine core with an amine functional group. Its dihydrochloride salt form enhances solubility and stability, making it suitable for synthetic and pharmaceutical applications. The compound is valued for its role as a versatile intermediate in medicinal chemistry, particularly in the development of bioactive molecules targeting central nervous system (CNS) disorders and other therapeutic areas. Its rigid triazolopyridine scaffold contributes to strong binding affinity in receptor interactions. The high purity and well-defined structure ensure reproducibility in research and industrial processes. This reagent is commonly utilized in academic and pharmaceutical settings for lead optimization and structure-activity relationship (SAR) studies.
1,2,4triazolo4,3-apyridin-6-amine dihydrochloride structure
2551117-75-8 structure
Product Name:1,2,4triazolo4,3-apyridin-6-amine dihydrochloride
CAS No:2551117-75-8
MF:C6H8Cl2N4
MW:207.060518264771
MDL:MFCD32878955
CID:5657410
PubChem ID:155822203
Update Time:2025-08-04

1,2,4triazolo4,3-apyridin-6-amine dihydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2551117-75-8
    • [1,2,4]triazolo[4,3-a]pyridin-6-amine dihydrochloride
    • [1,2,4]Triazolo[4,3-a]pyridin-6-amine;dihydrochloride
    • EN300-27692182
    • 1,2,4triazolo4,3-apyridin-6-amine dihydrochloride
    • MDL: MFCD32878955
    • Inchi: 1S/C6H6N4.2ClH/c7-5-1-2-6-9-8-4-10(6)3-5;;/h1-4H,7H2;2*1H
    • InChI Key: VCXRGNPUAWOEFX-UHFFFAOYSA-N
    • SMILES: Cl.Cl.N12C=NN=C1C=CC(=C2)N

Computed Properties

  • Exact Mass: 206.0126017g/mol
  • Monoisotopic Mass: 206.0126017g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 127
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 56.2Ų

1,2,4triazolo4,3-apyridin-6-amine dihydrochloride Pricemore >>

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Additional information on 1,2,4triazolo4,3-apyridin-6-amine dihydrochloride

Introduction to 1,2,4-triazolo[4,3-α]pyridin-6-amine dihydrochloride (CAS No. 2551117-75-8)

1,2,4-triazolo[4,3-α]pyridin-6-amine dihydrochloride, identified by its unique Chemical Abstracts Service (CAS) number 2551117-75-8, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the triazolopyridine class, a structural motif known for its broad spectrum of biological activities. The presence of multiple nitrogen atoms in its core structure imparts unique electronic and steric properties, making it a versatile scaffold for drug discovery and development.

The 1,2,4-triazolo[4,3-α]pyridin-6-amine dihydrochloride molecule exhibits a complex three-dimensional arrangement due to the interplay of its aromatic and heteroaromatic rings. The triazolo moiety is connected to a pyridine ring at the 4 and 3 positions, with an amine group at the 6 position. This specific arrangement facilitates interactions with biological targets such as enzymes and receptors, which are critical for modulating physiological processes. The dihydrochloride salt form enhances the compound's solubility and stability, making it more suitable for pharmaceutical applications.

In recent years, there has been growing interest in 1,2,4-triazolo[4,3-α]pyridin-6-amine dihydrochloride due to its potential therapeutic applications. Research studies have highlighted its role as a precursor in the synthesis of novel bioactive molecules. The compound's ability to act as a ligand in various biochemical assays has made it valuable for exploring new pharmacophores. For instance, its structural features have been exploited in designing inhibitors targeting enzymes involved in inflammatory pathways and metabolic disorders.

One of the most compelling aspects of 1,2,4-triazolo[4,3-α]pyridin-6-amine dihydrochloride is its versatility in medicinal chemistry. The triazolopyridine scaffold has been widely used in the development of drugs with diverse mechanisms of action. Researchers have leveraged this compound to create derivatives with enhanced potency and selectivity. Notably, studies have demonstrated its efficacy in preclinical models as an anti-inflammatory agent by modulating cytokine production and inhibiting key signaling pathways.

The chemical synthesis of 1,2,4-triazolo[4,3-α]pyridin-6-amine dihydrochloride involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the triazolobridge into the pyridine framework is a critical step that determines the compound's biological activity. Advanced synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and microwave-assisted synthesis, have been employed to improve yield and purity. These techniques not only streamline the production process but also enhance scalability for industrial applications.

From a computational chemistry perspective,1,2,4-triazolo[4,3-α]pyridin-6-amine dihydrochloride has been extensively studied using molecular modeling techniques. These studies aim to elucidate its binding interactions with biological targets at an atomic level. High-resolution crystal structures of protein-ligand complexes have provided insights into how this compound exerts its pharmacological effects. Such structural information is invaluable for rational drug design and optimizing lead compounds.

The pharmacokinetic properties of 1,2,4-triazolo[4,3-α]pyridin-6-amine dihydrochloride are another area of active investigation. Researchers are exploring factors such as absorption rate, distribution volume, metabolism pathways, and excretion kinetics to understand how the compound behaves within the body. These studies are crucial for determining appropriate dosing regimens and minimizing potential side effects. Advances in metabolomics and proteomics have enabled a more comprehensive analysis of drug metabolism and interaction profiles.

In clinical research,1,2,4-triazolo[4,3-α]pyridin-6-amine dihydrochloride has shown promise in treating various diseases without exhibiting significant toxicity at therapeutic doses. Phase I clinical trials have evaluated its safety profile in human subjects under controlled conditions. Preliminary results indicate that the compound is well-tolerated when administered orally or intravenously. Further clinical investigations are underway to assess its efficacy in larger patient populations suffering from chronic illnesses.

The future prospects for 1,2,4-triazolo[4,3-α]pyridin-6-amine dihydrochloride are bright given its multifaceted potential applications. Ongoing research aims to expand its therapeutic index by developing analogs with improved pharmacological properties. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of laboratory findings into market-ready drugs.

Environmental considerations also play a role in the development of new chemical entities like 1,2,4-triazolo[4,3-a]pyridin-6-amine dihydrochloride. Sustainable synthetic routes that minimize waste generation and reduce environmental impact are being prioritized during production processes. Green chemistry principles are being integrated into synthetic methodologies to ensure compliance with regulatory standards while maintaining high-quality output.

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